![molecular formula C16H12N2O3S B416942 2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid CAS No. 314032-00-3](/img/structure/B416942.png)

2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

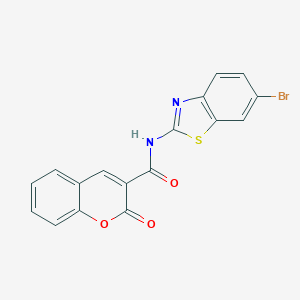

“2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid” is a chemical compound with the molecular formula C16H12N2O3S . It has an average mass of 312.343 Da and a monoisotopic mass of 312.056854 Da .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, has been a subject of research . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula C16H12N2O3S . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular formula C16H12N2O3S . Detailed properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

作用機序

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

For instance, they can undergo a Suzuki–Miyaura (SM) cross-coupling reaction , which involves the formation of a new Pd–C bond through oxidative addition and transmetalation .

Biochemical Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Result of Action

tuberculosis , indicating that they may have antimicrobial effects.

Action Environment

The synthesis of benzothiazole compounds has been related to green chemistry , suggesting that environmental considerations may play a role in their production.

実験室実験の利点と制限

One of the main advantages of 2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid is its versatility in various scientific applications. It can be used as a ligand for the synthesis of metal complexes, as a fluorescent probe for the detection of metal ions, and as a potential antimicrobial, antitumor, and anti-inflammatory agent. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its efficacy in certain applications.

将来の方向性

There are several future directions for the study of 2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid. One potential direction is the optimization of its synthesis method to improve the yield and purity of the final product. Another direction is the investigation of its potential applications in catalysis and materials science. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a therapeutic agent for various diseases.

合成法

The synthesis of 2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid involves several steps, including the reaction of 6-methylbenzothiazol-2-amine with ethyl chloroformate to form ethyl 6-methylbenzothiazol-2-ylcarbamate. The resulting compound is then hydrolyzed with sodium hydroxide to obtain this compound. This synthesis method has been optimized to achieve high yields and purity of the final product.

科学的研究の応用

2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.

Safety and Hazards

特性

IUPAC Name |

2-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c1-9-6-7-12-13(8-9)22-16(17-12)18-14(19)10-4-2-3-5-11(10)15(20)21/h2-8H,1H3,(H,20,21)(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEDNEHOSTWLKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromobenzaldehyde O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B416861.png)

![N-[4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B416869.png)

![N-(2,3-dichlorobenzylidene)-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B416870.png)

![3-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B416873.png)

![4-(Trifluoromethyl)benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B416874.png)

![4-Bromo-2-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B416876.png)

![4-Bromo-2-ethoxy-6-{[3-(6-methyl-benzooxazol-2-yl)-phenylimino]-methyl}-phenol](/img/structure/B416877.png)

![4-Bromo-2-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B416881.png)

![4-Bromo-2-ethoxy-6-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B416882.png)

![2,4-Dichloro-N-[2-methoxy-5-(5-methyl-benzooxazol-2-yl)-phenyl]-benzamide](/img/structure/B416885.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416886.png)

![4-Bromo-2-({[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B416888.png)